molecular formula C29H37N3O7 B12290770 N-Benzyloxycarbonyl (S)-Lisinopril

N-Benzyloxycarbonyl (S)-Lisinopril

Cat. No.: B12290770
M. Wt: 539.6 g/mol
InChI Key: WIRGFGHUACTNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyloxycarbonyl (S)-Lisinopril is a derivative of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure. The N-Benzyloxycarbonyl group is often used as a protecting group in organic synthesis to protect amines from unwanted reactions during multi-step synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonyl (S)-Lisinopril typically involves the protection of the amino group of Lisinopril with a benzyloxycarbonyl (Cbz) group. This can be achieved by reacting Lisinopril with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate at room temperature . The reaction is usually carried out in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl (S)-Lisinopril can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Deprotection: Sodium borohydride (NaBH4) and nickel(II) chloride (NiCl2·6H2O) in methanol.

Major Products Formed

The major product formed from the deprotection of this compound is Lisinopril itself, which can then be used for its therapeutic applications.

Scientific Research Applications

N-Benzyloxycarbonyl (S)-Lisinopril has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl (S)-Lisinopril involves the inhibition of the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyloxycarbonyl (S)-Lisinopril is unique due to its dual role as both a protected intermediate in organic synthesis and a precursor to a clinically important ACE inhibitor. Its specific structure allows for targeted deprotection and subsequent therapeutic use.

Properties

IUPAC Name

1-[2-[(1-carboxy-3-phenylpropyl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N3O7/c33-26(32-19-9-15-25(32)28(36)37)23(31-24(27(34)35)17-16-21-10-3-1-4-11-21)14-7-8-18-30-29(38)39-20-22-12-5-2-6-13-22/h1-6,10-13,23-25,31H,7-9,14-20H2,(H,30,38)(H,34,35)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRGFGHUACTNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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